

# Technical Guide: (Aminomethyl)phosphonic acid-13C,15N in Advanced Analytical Applications

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Compound of Interest		
Compound Name:	(Aminomethyl)phosphonic acid- 13C,15N	
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This technical guide provides an in-depth overview of (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N, a critical stable isotope-labeled internal standard for researchers, scientists, and professionals in drug development and environmental analysis. It details the compound's properties, its primary application in quantitative analysis, and comprehensive experimental protocols.

# **Compound Identification and Properties**

(Aminomethyl)phosphonic acid (AMPA) is the primary degradation product of the widely used herbicide glyphosate.[1] The stable isotope-labeled version, (Aminomethyl)phosphonic acid<sup>13</sup>C,<sup>15</sup>N, is an indispensable tool for accurate quantification in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry corrects for matrix effects and variations during sample preparation and analysis.[2][3]

There are several CAS numbers associated with isotopically labeled AMPA. The most specific CAS number for (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N is 2727464-25-5.[4][5] However, the CAS number for the unlabeled compound, 1066-51-9, is also frequently referenced in commercial listings.[6][7][8] Another labeled variant, which includes deuterium, (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N,D<sub>2</sub>, has the CAS number 2483829-28-1.[7][9]

Table 1: Physicochemical and Analytical Data for (Aminomethyl)phosphonic acid-13C,15N



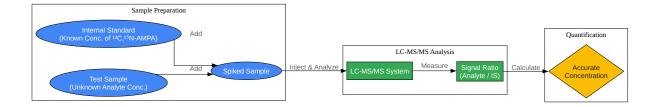
Property	Value	Source(s)
CAS Number	2727464-25-5	[4][5]
Unlabeled CAS Number	1066-51-9	[7][9]
Molecular Formula	¹³CHe¹⁵NO₃P	[4]
Molecular Weight	113.02 g/mol	[4][10]
Isotopic Enrichment	<sup>13</sup> C: ≥99%; <sup>15</sup> N: ≥98%	[9]
Chemical Purity	≥95%	[9][11]
Typical Form	Solid (White to Off-White) or Solution (e.g., 100 µg/mL in Water)	[8][9]
Storage Conditions	Room temperature, protect from light and moisture.	[9][12]
Key Application	Internal Standard for Quantitative Analysis (LC- MS/MS)	[5]
Method Detection Limit (MDL) in Urine	0.12 ng/mL	[11][13]
Method Quantification Limit (MQL) in Urine	0.40 ng/mL	[11][13]
Analytical Recovery in Urine	79.1% to 119%	[11][13]

# **Principle of Isotope Dilution Analysis**

The primary application of (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N is as an internal standard in isotope dilution mass spectrometry. A known quantity of the labeled standard is added to a sample at the beginning of the analytical process. The labeled standard is chemically identical to the native (unlabeled) analyte and therefore experiences the same processing variations, such as extraction inefficiencies, derivatization yield differences, and matrix-induced ion suppression or enhancement in the mass spectrometer. By measuring the ratio of the native



analyte to the labeled standard in the final analysis, a highly accurate and precise quantification can be achieved.



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Isotope Dilution Workflow for AMPA Quantification.

## **Experimental Protocols**

The following is a generalized protocol for the determination of AMPA in water samples using (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N as an internal standard, adapted from methodologies described in the literature.[14][15][16]

# **Materials and Reagents**

- (Aminomethyl)phosphonic acid-13C,15N solution (e.g., 100 μg/mL in water)
- Unlabeled AMPA standard
- Reagent water (LC-MS grade)
- Methanol (LC-MS grade)
- · Ammonium acetate



- Ethylenediaminetetraacetic acid (EDTA)
- Plastic labware (to prevent analyte adsorption)[2]
- Syringe filters (0.22 μm)

### **Sample Preparation**

- Spiking: To a 10 mL water sample in a polypropylene tube, add a precise volume of the (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N internal standard solution to achieve a final concentration of approximately 20 μg/L.[15]
- Chelation (for hard water): If the water sample has high mineral content, add EDTA to a final concentration of around 500 mM to prevent chelation of AMPA with metal ions.[15]
- Filtration: Vortex the sample and then filter it through a 0.22 μm syringe filter into a polypropylene autosampler vial.[2]

## **LC-MS/MS** Analysis

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A mixed-mode column with both reversed-phase and weak anion-exchange properties is recommended for good retention and separation.[15]
- Mobile Phase A: 50:50 methanol:water[15]
- Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water[15]
- Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramps up to a high percentage to elute the analytes, and then re-equilibrates.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled AMPA and (Aminomethyl)phosphonic acid-<sup>13</sup>C,<sup>15</sup>N. The exact masses will differ due to the



isotopic labels.

Table 2: Example MRM Transitions for AMPA Analysis

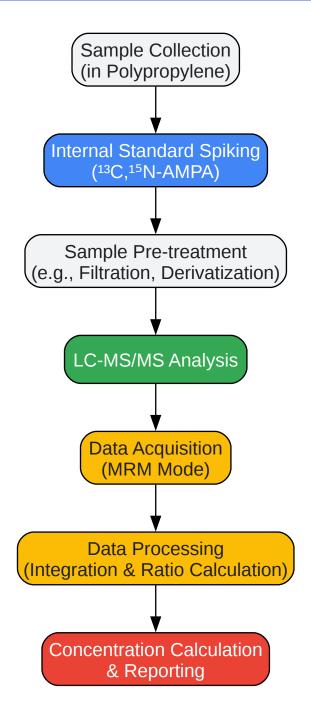
Analyte	Precursor Ion (m/z)	Product Ion (m/z)
AMPA (unlabeled)	110	79
AMPA- <sup>13</sup> C, <sup>15</sup> N	112	80

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific instrument used.

# **Analytical Workflow Visualization**

The overall process from sample receipt to final data reporting follows a structured workflow to ensure data quality and integrity.





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